Cas no 68415-31-6 (2-chloro-6-(morpholin-4-yl)benzaldehyde)
2-chloro-6-(morpholin-4-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-chloro-6-(4-morpholinyl)-
- 2-chloro-6-(morpholin-4-yl)benzaldehyde
-
- MDL: MFCD11156345
- Inchi: 1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
- InChI Key: ZVRQUHIYZASEFQ-UHFFFAOYSA-N
- SMILES: C(=O)C1=C(N2CCOCC2)C=CC=C1Cl
2-chloro-6-(morpholin-4-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378493-25mg |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378493-50mg |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C378493-250mg |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 250mg |
$ 320.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | Y1111909-1g |
2-Chloro-6-morpholinobenzaldehyde |
68415-31-6 | 95% | 1g |
$389 | 2023-05-16 | |
| Chemenu | CM458364-1g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 95%+ | 1g |
$543 | 2023-02-01 | |
| Enamine | EN300-43080-0.05g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 98% | 0.05g |
$86.0 | 2023-04-30 | |
| Enamine | EN300-43080-0.1g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 98% | 0.1g |
$128.0 | 2023-04-30 | |
| Enamine | EN300-43080-0.25g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 98% | 0.25g |
$183.0 | 2023-04-30 | |
| Enamine | EN300-43080-0.5g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 98% | 0.5g |
$289.0 | 2023-04-30 | |
| Enamine | EN300-43080-1.0g |
2-chloro-6-(morpholin-4-yl)benzaldehyde |
68415-31-6 | 98% | 1g |
$370.0 | 2023-04-30 |
2-chloro-6-(morpholin-4-yl)benzaldehyde Suppliers
2-chloro-6-(morpholin-4-yl)benzaldehyde Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-chloro-6-(morpholin-4-yl)benzaldehyde
2-Chloro-6-(Morpholin-4-yl)Benzaldehyde: A Comprehensive Overview
2-Chloro-6-(Morpholin-4-yl)Benzaldehyde, also known by its CAS number CAS No. 68415-31-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This benzaldehyde derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of a benzene ring substituted with a chlorine atom at the 2-position and a morpholino group at the 6-position, along with an aldehyde functional group at the para position relative to the morpholino substituent.
The synthesis of 2-Chloro-6-(Morpholin-4-yl)Benzaldehyde typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the sustainability of this compound's production.
The structural features of 2-Chloro-6-(Morpholin-4-yl)Benzaldehyde make it a valuable building block in organic synthesis. The presence of both an aldehyde group and a morpholine moiety provides opportunities for diverse chemical transformations. For instance, the aldehyde group can undergo condensation reactions, such as the formation of imines or enones, while the morpholine ring can participate in hydrogen bonding interactions, making it suitable for bioactive molecule design.
In terms of biological activity, recent studies have highlighted the potential of 2-Chloro-6-(Morpholin-4-yl)Benzaldehyde as a lead compound for anti-inflammatory and anticancer drug development. Preclinical experiments have demonstrated that this compound exhibits moderate inhibitory effects on inflammatory cytokines and shows selectivity towards certain cancer cell lines. Additionally, its ability to modulate cellular signaling pathways suggests further exploration in precision medicine applications.
The morpholine substituent in 2-Chloro-6-(Morpholin-4-yl)Benzaldehyde contributes significantly to its pharmacokinetic properties. Morpholine is known for its lipophilic nature, which enhances drug absorption and bioavailability. Furthermore, computational modeling studies have revealed that this compound has favorable drug-like properties, including good solubility and minimal toxicity profiles under experimental conditions.
In material science, 2-Chloro-6-(Morpholin-4-y1)Benzaldehyde has been investigated as a precursor for advanced materials such as conductive polymers and stimuli-responsive hydrogels. Its ability to form self-assembled structures under specific conditions makes it a promising candidate for nanotechnology applications.
The global demand for compounds like CAS No. 68415-31-based derivatives is driven by increasing investments in pharmaceutical research and green chemistry initiatives. Market analysis indicates a growing preference for sustainable synthetic routes and bioactive molecules with tailored functionalities.
In conclusion, 2-Chloro
68415-31-6 (2-chloro-6-(morpholin-4-yl)benzaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)